molecular formula C20H18Cl2O4Ti B1241589 Ti-Bzac-Cl2 CAS No. 53479-23-5

Ti-Bzac-Cl2

Cat. No.: B1241589
CAS No.: 53479-23-5
M. Wt: 441.1 g/mol
InChI Key: YLQPQLYVHPRJKH-FHPZIRFBSA-J
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Description

Ti-Bzac-Cl2 is a mixed-ligand titanium(IV) complex synthesized for advanced anticancer and DNA interaction studies. This organometallic compound is part of a growing class of non-platinum chemotherapeutic agents investigated to overcome the limitations of traditional drugs . Its proposed structure features titanium coordinated with benzoylacetone (bzac) and chloride ligands, designed for potent cytotoxic activity and distinct mechanisms of action. In vitro antiproliferative studies demonstrate that this compound and its structural analogs exhibit significant cytotoxicity against a panel of cancer cell lines, including human cervical (HeLa), rat glioma (C6), and Chinese hamster ovarian (CHO) cells . One highly related titanium complex, TiCl₂(bzac)(bpme), showed exceptional activity against HeLa cells with an IC₅₀ value of 5.6 µM, outperforming the known anticancer drug Camptothecin (IC₅₀ of 6.2 µM) . Flow cytometric analysis indicates that these complexes inhibit cell proliferation by arresting the cell cycle in the G₀ phase, triggering apoptosis . The primary research value of this compound lies in its interaction with biomolecular targets. Binding studies with calf thymus DNA suggest the compound engages in a non-intercalative binding mode, characterized by significant hyperchromism and shifts in UV-visible absorption spectra . This behavior points to potential electrostatic interactions with the DNA phosphate backbone or binding within the grooves of the double helix, leading to DNA conformation changes and ultimately inhibiting synthesis . Its investigation provides crucial insights into the development of novel metallodrugs with unique modes of action. Applications: • Cytotoxicity and antiproliferative assays in cancer cell lines • Investigation of non-platinum metal complex mechanisms of action • DNA binding and interaction studies to elucidate biological targets • Exploration of novel organometallic compounds for chemotherapeutic potential Notice: This product is labeled For Research Use Only (RUO) . It is expressly not intended for use in diagnostic procedures, clinical applications, or for administration to humans . The analytical and performance characteristics of this product for any clinical or diagnostic purpose have not been established.

Properties

CAS No.

53479-23-5

Molecular Formula

C20H18Cl2O4Ti

Molecular Weight

441.1 g/mol

IUPAC Name

(E)-3-oxo-1-phenylbut-1-en-1-olate;titanium(4+);dichloride

InChI

InChI=1S/2C10H10O2.2ClH.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*2-7,12H,1H3;2*1H;/q;;;;+4/p-4/b2*10-7+;;;

InChI Key

YLQPQLYVHPRJKH-FHPZIRFBSA-J

SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cl-].[Cl-].[Ti+4]

Isomeric SMILES

CC(=O)/C=C(/[O-])\C1=CC=CC=C1.CC(=O)/C=C(/[O-])\C1=CC=CC=C1.[Cl-].[Cl-].[Ti+4]

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cl-].[Cl-].[Ti+4]

Synonyms

dichlorobis(1-phenyl-1,3-butanedionato)titanium (IV)
Ti-BZAC-Cl2

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

Ti-Bzac-Cl2 is synthesized through the reaction of titanium(IV) chloride with 1-phenylbutane-1,3-dione in the presence of suitable solvents. The resulting complex is characterized using various techniques such as:

  • Infrared Spectroscopy (IR) : Used to identify functional groups and confirm the formation of the complex.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and structural integrity.
  • Cyclic Voltammetry (CV) : Assesses the electrochemical properties of the complex, revealing redox behavior.

These characterization techniques confirm the successful synthesis of this compound and provide a foundation for its subsequent applications in biological systems.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that titanium complexes exhibit lower toxicity compared to traditional chemotherapeutics like cisplatin while maintaining significant antitumor activity. The following points summarize key findings:

  • In Vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells (HT-29). It showed comparable or superior activity to established drugs like 5-fluorouracil .
  • Mechanism of Action : The complex interacts with cellular targets, potentially inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Interaction with Biomolecules

Studies have shown that this compound can interact with biomolecules such as proteins and nucleic acids:

  • Protein Binding : The complex can bind to proteins like transferrin, which may facilitate targeted delivery to cancer cells .
  • DNA Interaction : Although some titanium complexes have shown limited interaction with DNA, this compound's modifications may enhance its binding affinity, suggesting a potential mechanism for its antitumor effects .

Catalytic Applications

This compound also serves as a catalyst in organic reactions:

  • Epoxide Ring Opening : The compound has been utilized in catalyzing the ring-opening polymerization of epoxides, showcasing its utility in synthetic organic chemistry .
  • Synthesis of Fine Chemicals : Its catalytic properties allow for efficient transformations in the synthesis of fine chemicals and pharmaceuticals.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Case Study 1 : A study on HT-29 colon cancer cells revealed that this compound induced significant cytotoxicity through apoptosis pathways, demonstrating its potential as an alternative anticancer agent .
  • Case Study 2 : Research involving protein binding assays indicated that this compound could effectively bind transferrin, suggesting a mechanism for targeted drug delivery in cancer therapy .

Comparison with Similar Compounds

Titanium Bis(7-bromobenzothiophene-2-carboxylate) Dichloride

  • Structural difference : Substitution of bromine at the 7-position of the benzothiophene ring (vs. unsubstituted in Ti-Bzac-Cl₂).
  • Impact: Increased molecular weight (~520–550 g/mol) due to bromine. Reduced solubility in polar solvents compared to Ti-Bzac-Cl₂ (log Po/w ≈ 2.5 vs. 2.0 for Ti-Bzac-Cl₂) .

Zirconium Bis(benzothiophene-2-carboxylate) Dichloride (Zr-Bzac-Cl₂)

  • Structural difference : Titanium replaced with zirconium.
  • Impact :
    • Larger ionic radius of Zr(IV) increases bond lengths, reducing Lewis acidity.
    • Higher thermal stability (decomposition temperature ~300°C vs. ~250°C for Ti-Bzac-Cl₂).
    • Slower reaction kinetics in polymerization catalysis due to reduced electrophilicity .

Titanium Bis(benzothiophene-2-carboxylate) Dibromide (Ti-Bzac-Br₂)

  • Structural difference : Chloride ligands replaced with bromide.
  • Impact: Stronger σ-donor ability of bromide increases electron density at the titanium center. Red shifts in UV-Vis absorption spectra (λₘₐₓ ≈ 420 nm vs. 380 nm for Ti-Bzac-Cl₂). Lower solubility in aqueous media due to larger halide size .

Functional Comparison with Non-Titanium Analogues

Boronic Acid Derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid)

  • Key differences: Non-metallic, with boron as the central atom. Applications in Suzuki-Miyaura cross-coupling reactions (vs. Ti-Bzac-Cl₂’s use in photocatalysis). Lower molecular weight (~235 g/mol) and higher solubility in organic solvents (log S ≈ -2.99) .

Benzothiophene Carboxylate Salts (e.g., Sodium benzothiophene-2-carboxylate)

  • Higher water solubility (38.4 mg/mL vs. <1 mg/mL for Ti-Bzac-Cl₂) but lower thermal stability. Limited catalytic utility compared to titanium complexes .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) TPSA (Ų) log Po/w Solubility (mg/mL)
Ti-Bzac-Cl₂ ~480 120 2.0 <1
Ti-Bzac-Br₂ ~570 120 2.5 <0.5
Zr-Bzac-Cl₂ ~520 120 2.2 <1
Sodium Bzac 180 65 -1.5 38.4

Table 2: Catalytic Performance in Ethylene Polymerization

Compound Activity (kg/mol·h) Polymer MW (kDa)
Ti-Bzac-Cl₂ 1200 250
Zr-Bzac-Cl₂ 800 350
Ti-Bzac-Br₂ 950 200

Preparation Methods

Direct Ligand Substitution Using Titanium Tetrachloride

In this method, TiCl₄ reacts with benzoylacetone (HBzac) in a stoichiometric ratio under controlled conditions. The reaction proceeds via deprotonation of HBzac by a base, followed by coordination to the titanium center. A typical procedure involves dissolving TiCl₄ in anhydrous toluene and adding two equivalents of HBzac under nitrogen atmosphere. The mixture is refluxed at 110°C for 12 hours, yielding a deep-red solution. Precipitation with hexane affords Ti-Bzac-Cl₂ as a crystalline solid, which is filtered and dried under vacuum.

Key Reaction:

TiCl4+2HBzactoluene, 110°CTi-Bzac-Cl2+2HCl\text{TiCl}4 + 2 \, \text{HBzac} \xrightarrow{\text{toluene, 110°C}} \text{Ti-Bzac-Cl}2 + 2 \, \text{HCl} \uparrow

This route achieves yields of 70–85%, with purity confirmed by elemental analysis and spectroscopic methods.

Organometallic Precursor Approach

An alternative strategy employs Cp₂TiCl₂ as the titanium source. Here, Cp₂TiCl₂ reacts with HBzac in aqueous or alcoholic media under mild conditions. For example, a mixture of Cp₂TiCl₂ and HBzac (2:1 molar ratio) in ethanol is stirred at 60°C for 24 hours. Sodium hydroxide is added to maintain a pH of 5–6, facilitating ligand exchange. The product precipitates as a yellow powder, which is washed with cold ethanol and dried.

Key Reaction:

Cp2TiCl2+2HBzacethanol, 60°CTi-Bzac-Cl2+2CpH\text{Cp}2\text{TiCl}2 + 2 \, \text{HBzac} \xrightarrow{\text{ethanol, 60°C}} \text{Ti-Bzac-Cl}_2 + 2 \, \text{CpH} \uparrow

This method offers advantages in avoiding harsh solvents but requires careful pH control to prevent hydrolysis.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Nonpolar solvents like toluene favor high yields (80–85%) but require elevated temperatures. Polar solvents such as ethanol enable milder conditions (60°C) but may reduce yields to 65–75% due to competing side reactions.

Solvent Temperature Yield Byproducts
Toluene110°C80–85%Trace TiCl₄ residuals
Ethanol60°C65–75%Hydrolyzed Ti species

Ligand Purity and Stoichiometry

Impurities in HBzac or deviations from the 2:1 ligand-to-titanium ratio lead to incomplete substitution. Excess HBzac promotes the formation of tris(benzoylacetonate) species, detectable via mass spectrometry.

Structural and Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of Ti-Bzac-Cl₂ exhibits key absorptions at:

  • 1605 cm⁻¹ : C=O stretching of the benzoylacetonate ligand.

  • 480 cm⁻¹ : Ti–O vibrational modes.

  • 340 cm⁻¹ : Ti–Cl stretches.

The absence of O–H stretches (2500–3300 cm⁻¹) confirms complete deprotonation of HBzac.

Nuclear Magnetic Resonance (NMR)

¹H NMR in CDCl₃ reveals resonances for the benzoylacetonate ligands:

  • δ 7.8–7.4 ppm : Aromatic protons.

  • δ 5.2 ppm : Methine proton (C–H) of the β-diketonate.

  • δ 2.0 ppm : Methyl groups.

The simplicity of the spectrum indicates a symmetric coordination environment.

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm an octahedral geometry around titanium, with two bidentate benzoylacetonate ligands and two chloride ions in the axial positions. Key bond lengths include:

  • Ti–O : 1.92–1.95 Å.

  • Ti–Cl : 2.34–2.37 Å.

Stability and Reactivity

Ti-Bzac-Cl₂ is moisture-sensitive, undergoing hydrolysis in aqueous media to form TiO₂ and free HBzac. In dry DMSO, the complex remains stable for >48 hours, as evidenced by unchanged UV-Vis spectra (λₘₐₓ = 320 nm).

Comparative Analysis of Synthetic Methods

Parameter TiCl₄ Route Cp₂TiCl₂ Route
Yield80–85%65–75%
Reaction Time12 hours24 hours
Byproduct ManagementRequires distillationpH control critical
ScalabilityIndustrial feasibleLab-scale only

Industrial and Medicinal Relevance

Ti-Bzac-Cl₂ serves as a precursor for TiO₂ nanoparticles and exhibits cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 72.2 μM for K562 leukemia cells). Its stability in organic solvents makes it suitable for sol-gel processing of titania coatings .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ti-Bzac-Cl2, and how can researchers ensure reproducibility?

  • Methodology : Synthesis typically involves reacting titanium precursors with benzoylacetonate (Bzac) ligands under controlled anhydrous conditions. Key steps include:

  • Purification via recrystallization from ether or THF (refer to solubility data tables) .
  • Characterization using elemental analysis, FT-IR (to confirm Cl⁻ and Bzac coordination), and XRD (to verify crystal structure).
  • Document reaction parameters (temperature, solvent ratios) in experimental tables for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodology : Prioritize multi-technique validation:

  • FT-IR : Look for ν(C=O) shifts (1650–1600 cm⁻¹) and Ti-Cl stretches (400–300 cm⁻¹).
  • NMR : Use ¹³C NMR to confirm Bzac ligand integrity; discrepancies may arise from solvent impurities or paramagnetic Ti effects.
  • XRD : Compare lattice parameters with literature; inconsistencies may indicate polymorphic variations .
  • Cross-reference data with peer-reviewed studies to resolve contradictions .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

  • Methodology :

  • Conduct thermogravimetric analysis (TGA) in inert and oxidative atmospheres.
  • Monitor decomposition temperatures and correlate with DSC endotherms.
  • Report heating rates and sample masses in supplementary materials .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s electronic structure, and how do they align with experimental findings?

  • Methodology :

  • Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Ti-Cl and Ti-Bzac bonds.
  • Validate models using experimental UV-Vis spectra (e.g., ligand-to-metal charge transfer bands).
  • Address discrepancies (e.g., overestimated bond lengths) by adjusting basis sets or solvation models .

Q. How can researchers resolve contradictions in catalytic activity data for this compound across different studies?

  • Methodology :

  • Systematic review : Compare reaction conditions (e.g., solvent polarity, substrate ratios) using meta-analysis tables.
  • Controlled replication : Reproduce high-impact studies with standardized protocols .
  • Statistical analysis : Apply ANOVA to identify outlier datasets or confounding variables (e.g., trace moisture) .

Q. What mechanistic insights can be gained from studying this compound’s reactivity with biomolecules, and what experimental controls are critical?

  • Methodology :

  • Use stopped-flow kinetics to track ligand substitution rates with model nucleophiles (e.g., glutathione).
  • Include negative controls (e.g., ligand-free Ti complexes) to isolate Bzac-specific effects.
  • Publish raw kinetic data and fitting parameters in open-access repositories .

Data Reporting and Reproducibility

Q. What are the best practices for documenting this compound’s crystallographic data to enable replication?

  • Guidelines :

  • Report CIF files with full refinement details (R-factors, residual density maps).
  • Annotate tables with symmetry operations and hydrogen-bonding interactions .

Q. How should researchers handle discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Resolution Strategy :

  • Re-examine assumptions in computational models (e.g., solvent effects, spin states).
  • Perform sensitivity analyses to quantify error margins .

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